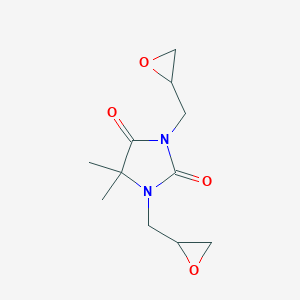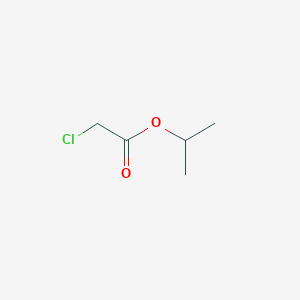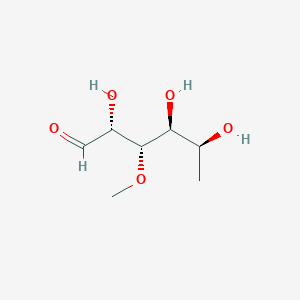
(2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal, also known as L-rhamnose, is a naturally occurring sugar that is commonly found in plants, bacteria, and fungi. This sugar has a unique structure that makes it an important component in various biological processes. In
Mécanisme D'action
(2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal exerts its biological effects through various mechanisms. It has been found to inhibit the growth of bacteria by disrupting their cell wall synthesis. (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal also modulates the immune system by regulating the production of cytokines and chemokines. Additionally, (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal has been shown to scavenge free radicals and protect cells from oxidative damage.
Effets Biochimiques Et Physiologiques
(2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal has various biochemical and physiological effects. It is a component of glycoproteins and glycolipids, which play important roles in cell signaling and communication. (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal has also been shown to improve gut health by promoting the growth of beneficial bacteria and reducing inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
(2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal has several advantages for lab experiments. It is readily available and can be synthesized using enzymatic methods. (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal is also non-toxic and has low immunogenicity. However, (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal has some limitations for lab experiments. It is highly soluble in water, which can make it difficult to work with in certain experiments. Additionally, (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal can be expensive to produce in large quantities.
Orientations Futures
There are several future directions for the study of (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal. One area of interest is the development of (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal-based therapies for the treatment of various diseases. Another area of interest is the exploration of (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal as a potential prebiotic for improving gut health. Additionally, the development of new enzymatic methods for the synthesis of (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal could improve its availability and reduce its cost.
Conclusion:
In conclusion, (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal is a naturally occurring sugar with unique biological properties. It has been extensively studied for its antimicrobial, anti-inflammatory, and antioxidant effects. (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal has potential therapeutic applications in the treatment of cancer, diabetes, and cardiovascular diseases. Its availability and cost can be improved through the development of new enzymatic synthesis methods. (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal is a promising area of research for the development of new therapies and the improvement of gut health.
Méthodes De Synthèse
(2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal can be synthesized through various methods including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to produce (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal from starting materials. Enzymatic synthesis involves the use of enzymes to catalyze the conversion of starting materials into (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal. Enzymatic synthesis is preferred over chemical synthesis due to its high selectivity and efficiency.
Applications De Recherche Scientifique
(2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal has been extensively studied for its various biological activities. It has been found to have antimicrobial, anti-inflammatory, and antioxidant properties. (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal has also been shown to have potential therapeutic applications in the treatment of cancer, diabetes, and cardiovascular diseases.
Propriétés
Numéro CAS |
18546-08-2 |
|---|---|
Nom du produit |
(2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal |
Formule moléculaire |
C7H14O5 |
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
(2R,3S,4S,5S)-2,4,5-trihydroxy-3-methoxyhexanal |
InChI |
InChI=1S/C7H14O5/c1-4(9)6(11)7(12-2)5(10)3-8/h3-7,9-11H,1-2H3/t4-,5-,6-,7+/m0/s1 |
Clé InChI |
MPQBLCRFUYGBHE-ZTYPAOSTSA-N |
SMILES isomérique |
C[C@@H]([C@@H]([C@@H]([C@H](C=O)O)OC)O)O |
SMILES |
CC(C(C(C(C=O)O)OC)O)O |
SMILES canonique |
CC(C(C(C(C=O)O)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



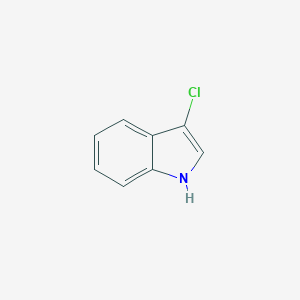
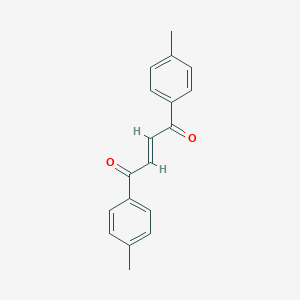
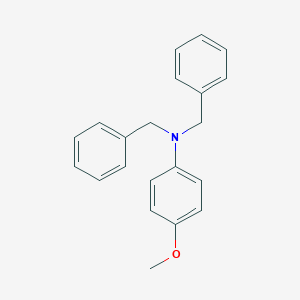
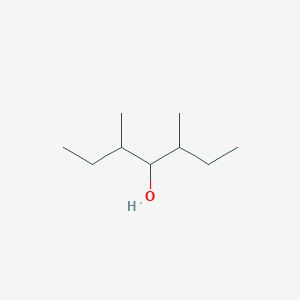
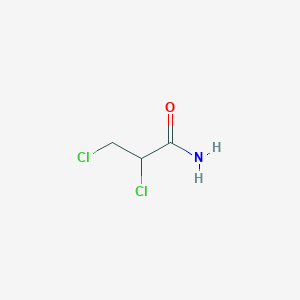
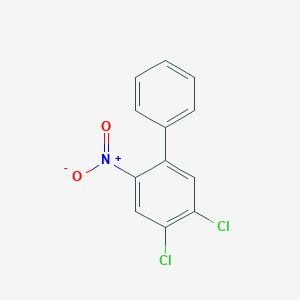
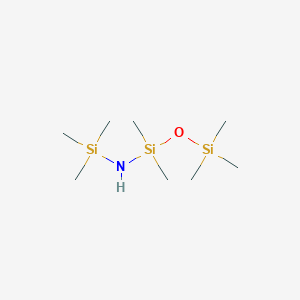
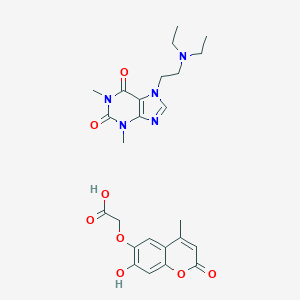
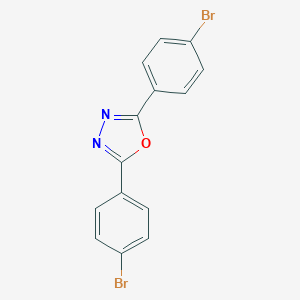
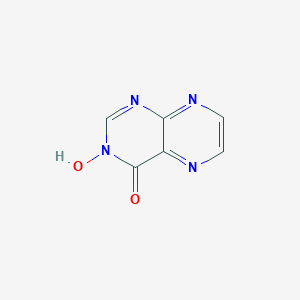
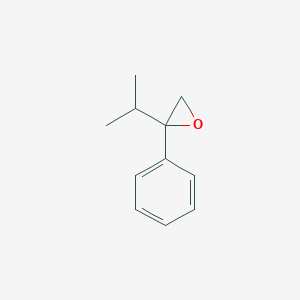
![2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol](/img/structure/B92951.png)
